molecular formula C14H11NO7S B5117632 4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate

4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate

Cat. No.: B5117632
M. Wt: 337.31 g/mol
InChI Key: XCTZDJRGLODNOG-UHFFFAOYSA-N
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Description

4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate is an organic compound with a complex structure that includes a formyl group, a methoxy group, and a nitrobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate typically involves the reaction of 4-formyl-2-methoxyphenol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-formyl-2-methoxyphenol+2-nitrobenzenesulfonyl chloride4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate\text{4-formyl-2-methoxyphenol} + \text{2-nitrobenzenesulfonyl chloride} \rightarrow \text{this compound} 4-formyl-2-methoxyphenol+2-nitrobenzenesulfonyl chloride→4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.

Major Products

    Oxidation: this compound can be converted to 4-carboxy-2-methoxyphenyl 2-nitrobenzenesulfonate.

    Reduction: The reduction of the nitro group yields 4-formyl-2-methoxyphenyl 2-aminobenzenesulfonate.

    Substitution: Substitution of the methoxy group can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-formyl-2-methoxyphenyl 4-chloro-3-nitrobenzenesulfonate
  • 4-formyl-2-methoxyphenyl 4-nitrobenzoate
  • 4-formyl-2-methoxyphenyl benzoate

Uniqueness

4-formyl-2-methoxyphenyl 2-nitrobenzenesulfonate is unique due to the presence of both a formyl group and a nitrobenzenesulfonate group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO7S/c1-21-13-8-10(9-16)6-7-12(13)22-23(19,20)14-5-3-2-4-11(14)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTZDJRGLODNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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